MCF‑7 Antiproliferative Activity: IC50 = 1.30 µM vs. SAHA (17.25 µM) and Non‑Fluorinated Benzofuran‑Coumarin Analogs
In a head‑to‑head cell‑viability screen using MCF‑7 breast adenocarcinoma cells, 858764‑05‑3 exhibited an IC50 of 1.30 µM, demonstrating approximately 13‑fold greater potency than the reference HDAC inhibitor SAHA (IC50 = 17.25 µM) . The non‑fluorinated analog 4‑(1‑benzofuran‑2‑yl)‑7‑methoxy‑2H‑chromen‑2‑one (CAS 108154‑51‑4) was markedly less active in the same screening panel, underscoring the critical contribution of the 5‑fluoro‑3‑methylbenzofuran motif to potency .
| Evidence Dimension | Antiproliferative IC50 in MCF‑7 cells |
|---|---|
| Target Compound Data | IC50 = 1.30 µM |
| Comparator Or Baseline | SAHA (vorinostat): IC50 = 17.25 µM; 4‑(1‑benzofuran‑2‑yl)‑7‑methoxy‑2H‑chromen‑2‑one: exact IC50 not disclosed but demonstrably weaker |
| Quantified Difference | ~13‑fold improvement over SAHA; qualitative advantage over the non‑fluorinated congener |
| Conditions | MCF‑7 breast cancer cell line, standard MTT viability assay, 48‑h exposure |
Why This Matters
Procurement of 858764‑05‑3 rather than a non‑fluorinated analog ensures the fluorophoric potency required for sensitive cell‑based assays, reducing the need for high compound concentrations that can confound downstream mechanistic studies.
